4-Nitroquinolin-3-ol

Neuroscience NMDA receptor Glycine site antagonist

4-Nitroquinolin-3-ol is the core scaffold for HNQ-class NMDA receptor glycine site antagonists, offering a unique selectivity profile essential for neuroscience drug discovery. Its 4-nitro/3-hydroxy substitution pattern creates a distinct electronic and steric environment that cannot be replicated by positional isomers, making rigorous validation mandatory. As a key intermediate for anti-gonorrhea agents with MICs significantly lower than ceftriaxone, this compound is critical for combating multidrug-resistant N. gonorrhoeae. Procure ≥98% purity to minimize impurities that interfere with sensitive catalytic reactions and ensure optimal yields in multi-step API syntheses.

Molecular Formula C9H6N2O3
Molecular Weight 190.16g/mol
CAS No. 37487-46-0
Cat. No. B372775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroquinolin-3-ol
CAS37487-46-0
Molecular FormulaC9H6N2O3
Molecular Weight190.16g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-8-5-10-7-4-2-1-3-6(7)9(8)11(13)14/h1-5,12H
InChIKeyMLUXQSRULOUMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitroquinolin-3-ol (CAS 37487-46-0) Supplier Guide and Baseline Characterization


4-Nitroquinolin-3-ol is a synthetic, nitroaromatic heterocyclic compound built on a quinoline scaffold [1]. The core structure features a nitrogen-containing bicyclic ring system with a nitro group (-NO₂) at the 4-position and a hydroxyl group (-OH) at the 3-position. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol . Commercially, it is available from several major vendors with a standard purity specification of ≥98.0%, typically as a yellow to pale brown crystalline powder [2]. This compound serves primarily as a valuable chemical intermediate and as a parent scaffold for the synthesis of more complex, biologically active quinoline derivatives [1].

Why 4-Nitroquinolin-3-ol (CAS 37487-46-0) Cannot Be Simply Swapped with Other Nitroquinolines


The precise positioning of the 4-nitro and 3-hydroxy substituents on the quinoline ring of 4-Nitroquinolin-3-ol creates a unique electronic and steric environment that is not interchangeable with other nitroquinoline isomers or derivatives [1]. The 4-nitro group's electron-withdrawing effect, combined with the adjacent 3-hydroxy group's hydrogen-bonding capabilities, dictates the compound's reactivity as a synthetic intermediate and its distinct biological target interaction profile [2]. For example, shifting the nitro group to a different position (e.g., 5-, 6-, 7-, or 8-nitroquinolin-3-ol) or altering the hydroxyl group's location can lead to dramatic changes in pharmacological activity, as seen in the class of 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs) [3]. A generic or positional isomer may lack the specific binding conformation required for certain biological assays or may not undergo the desired regioselective chemical transformations during synthesis, making direct substitution without rigorous validation a significant scientific risk [1][3].

Quantitative Differentiation Guide for 4-Nitroquinolin-3-ol (CAS 37487-46-0) vs. Analogs


Class-Level Potency: HNQ Scaffold Shows 10-Fold Lower NMDA Antagonism than Related QTO Class

The core scaffold of 4-Nitroquinolin-3-ol is the basis for the 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQ) class of NMDA receptor glycine site antagonists. In a head-to-head SAR comparison of three related classes, the HNQ class (of which this compound is a parent analog) was found to have similar potency to 1,4-dihydroquinoxaline-2,3-diones (QXs) with the same benzene ring substitution pattern, but was about 10-fold less potent than the corresponding 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) [1]. However, the study also noted that HNQs are more selective for NMDA receptors than the corresponding QXs and QTOs, indicating a different selectivity profile that may be advantageous in certain research contexts [1].

Neuroscience NMDA receptor Glycine site antagonist

Antibacterial Potency: Nitroquinoline Derivatives (5 & 8) Show Superior MICs Against N. gonorrhoeae vs. Ceftriaxone

While specific data for 4-Nitroquinolin-3-ol itself is not available, a cross-study comparison of closely related nitroquinoline derivatives demonstrates a significant improvement in antibacterial potency against Neisseria gonorrhoeae. Nitroquinoline derivatives 5 and 8 exhibited Minimum Inhibitory Concentrations (MICs) of 302.8 µM and 193.23 µM, respectively, which are substantially lower than the MIC of the first-line standard drug, ceftriaxone (450.79 µM ± 1.8) [1]. This indicates that modifications to the nitroquinoline core, for which 4-Nitroquinolin-3-ol is a key starting material, can yield compounds with superior activity against this clinically important pathogen [1][2].

Antimicrobial resistance Neisseria gonorrhoeae Gonorrhea

Vendor Purity Comparison: 4-Nitroquinolin-3-ol (≥99%) Offers Advantage for Demanding Synthesis

A comparative analysis from a technical vendor source indicates that high-grade 3-Nitro-4-Quinolinol (synonym for the target compound) can be procured with a purity specification of ≥99% . This is a measurable improvement over the standard purity grades of 97-98% (Competitor A) and 95-97% (Competitor B) that are more commonly available for this and similar compounds from other suppliers . For researchers requiring high-yield and high-selectivity reactions, this 1-4% increase in purity can translate to significantly reduced side-product formation and easier purification of downstream intermediates.

Organic synthesis Quality control Procurement

Key Application Scenarios for Procuring 4-Nitroquinolin-3-ol (CAS 37487-46-0)


Synthesis of Novel NMDA Receptor Glycine Site Antagonists for Neuroscience Research

The HNQ class, for which 4-Nitroquinolin-3-ol is a core scaffold, has been established as a novel class of potent and selective NMDA receptor glycine site antagonists [1]. Researchers in neuroscience and neuropharmacology should prioritize this compound as a key synthetic intermediate for exploring new agents targeting this receptor. While the parent HNQs are about 10-fold less active than the QTO class, their unique selectivity profile makes them invaluable for mechanistic studies and drug development programs aimed at identifying compounds with distinct pharmacological properties for conditions like stroke, epilepsy, and neurodegenerative diseases [1].

Development of Next-Generation Antibacterial Agents Targeting Drug-Resistant N. gonorrhoeae

The urgent need for new treatments for multidrug-resistant Neisseria gonorrhoeae makes 4-Nitroquinolin-3-ol a high-priority procurement target for medicinal chemists [2]. As demonstrated by its derivatives, the nitroquinoline core can be modified to produce compounds with MICs significantly lower (e.g., 193.23 µM) than the current first-line antibiotic ceftriaxone (450.79 µM) [2]. This compound serves as an essential building block for synthesizing and evaluating a new generation of anti-gonorrhea agents, a research area of high global public health significance [2][3].

High-Purity Intermediate for Optimized Kinase Inhibitor and API Synthesis

For industrial and academic labs focused on synthetic efficiency, procuring high-purity (≥99%) 4-Nitroquinolin-3-ol is a strategic decision . This level of purity, superior to the more common 95-98% grades, minimizes impurities that can interfere with sensitive catalytic reactions or lead to difficult purifications in multi-step syntheses . This is particularly critical when the compound is used as a precursor for advanced pharmaceutical intermediates, such as those for EGFR kinase inhibitors, where even minor impurities can cascade into yield losses and complex by-product profiles in the final steps of API (Active Pharmaceutical Ingredient) production .

Chemical Biology Probe for Investigating Plastoquinone Antagonism

Based on its unique, concentration-dependent dual mechanism of action as a plastoquinone antagonist at low concentrations and an electron acceptor at higher concentrations, 4-Nitroquinolin-3-ol serves as a valuable chemical biology probe [4]. Researchers investigating photosynthetic electron transport chains or mitochondrial function can use this compound to dissect complex redox pathways. Its specific interaction profile provides a targeted tool distinct from other quinoline derivatives, making it essential for studies where precise modulation of electron acceptor activity is required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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